molecular formula C19H16F3N3OS B2625403 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide CAS No. 886898-74-4

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2625403
CAS No.: 886898-74-4
M. Wt: 391.41
InChI Key: KSOIKGDQJFPNAL-UHFFFAOYSA-N
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Description

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features an imidazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazol-2-yl)ethyl)-4-(trifluoromethyl)benzamide: Lacks the thioether linkage.

    N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: Lacks the trifluoromethyl group.

Uniqueness

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is unique due to the combination of its imidazole ring, thioether linkage, and trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-6-14(7-9-15)17(26)23-10-11-27-18-24-12-16(25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOIKGDQJFPNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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